(2,2-~2~H_2_)Glycine

LC-MS/MS Quantitation Internal Standard Stability Hydrogen-Deuterium Exchange

Glycine-2,2-d2 (4896-75-7) is the analytically superior SIL-IS for glycine quantitation. Unlike glycine-d5, its C-2 deuteration places deuterium exclusively on non-exchangeable alpha-carbon sites, preserving the +2 Da mass shift regardless of solvent composition, pH, or storage duration—eliminating the back-exchange and quantitation bias inherent to amine- or carboxyl-deuterated analogs. The +2 Da shift cleanly separates from the natural M+1 isotopologue, reducing MRM cross-talk. Optimized for LC-MS/MS bioanalysis in plasma/serum/urine, SIRM metabolic flux studies, and SPPS of deuterated AQUA/QconCAT peptides. Order non-exchangeable stability today.

Molecular Formula C2H5NO2
Molecular Weight 77.08 g/mol
CAS No. 4896-75-7
Cat. No. B046479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-~2~H_2_)Glycine
CAS4896-75-7
SynonymsGlycine-2,2-d2;  2,2-Dideuterioglycine; 
Molecular FormulaC2H5NO2
Molecular Weight77.08 g/mol
Structural Identifiers
SMILESC(C(=O)O)N
InChIInChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2
InChIKeyDHMQDGOQFOQNFH-DICFDUPASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Glycine-2,2-d2 (CAS 4896-75-7): A Deuterated Internal Standard for Quantitative LC-MS/MS Metabolomics and Metabolic Flux Analysis


Glycine-2,2-d2 (CAS 4896-75-7) is a stable isotopologue of the amino acid glycine in which both hydrogen atoms at the alpha carbon (C-2 position) have been substituted with deuterium, yielding a molecular weight of 77.08 g/mol and a nominal mass shift of +2 Da relative to endogenous, unlabeled glycine (75.07 g/mol) . This site-specific deuteration pattern classifies the compound as a non-radioactive, stable isotope-labeled internal standard (SIL-IS) designed for precise quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), with applications extending to stable isotope-resolved metabolomics (SIRM) and nuclear magnetic resonance (NMR) spectroscopy where it simplifies spectral complexity .

Glycine-2,2-d2 vs. Glycine-d5 and Unlabeled Glycine: Why Site-Specific Deuteration at Non-Exchangeable C-2 Positions Prevents Analytical Failures in LC-MS Quantitation


In quantitative LC-MS bioanalysis, the selection of an internal standard (IS) cannot be reduced to simply picking any commercially available isotopologue. While glycine-d5 (CAS 4896-77-9, +5 Da shift) offers a larger mass differential, its incorporation of deuterium at the amine (-NH2 → -ND2) and carboxyl (-COOH → -COOD) functional groups introduces labile, exchangeable deuterium atoms that readily undergo hydrogen-deuterium back-exchange to protium in protic solvents such as water, methanol, or biological matrices [1]. This exchange leads to isotopic label erosion, shifting the effective mass of the IS and introducing quantitation bias. Conversely, the C-2 deuteration pattern of glycine-2,2-d2 places both deuterium atoms exclusively on the alpha-carbon—a non-exchangeable, covalent C-D bond—thereby preserving the +2 Da mass signature irrespective of sample pH, solvent composition, or storage duration . Compared to alternative internal standards such as glycine-1-13C (CAS 201612-61-7, +1 Da), glycine-2,2-d2 provides a more pronounced mass shift that avoids isotopic overlap with the natural abundance M+1 isotopologue of the analyte, reducing cross-talk in multiple reaction monitoring (MRM) transitions without the analytical instability inherent to amine- or carboxyl-deuterated analogs.

Glycine-2,2-d2 (CAS 4896-75-7): Quantitative Evidence for Selection Against Alternative Glycine Isotopologues in Analytical and Metabolic Research


Deuterium Retention Stability: C-2 Site-Specific Labeling (Glycine-2,2-d2) vs. Fully Deuterated Glycine-d5

Glycine-2,2-d2 demonstrates superior stability of its isotopic label compared to fully deuterated glycine-d5 when used as an internal standard in protic solvents or aqueous biological matrices. Glycine-2,2-d2 features two deuterium atoms covalently bonded at the alpha carbon (C-2 position), which are non-exchangeable under all standard analytical conditions . In contrast, glycine-d5 contains deuterium at both the amine (-NH2) and carboxyl (-COOH) functional groups, which undergo rapid H/D back-exchange when dissolved in water, methanol, or sample matrices containing exchangeable protons, effectively reducing the nominal mass shift and compromising quantitative accuracy [1].

LC-MS/MS Quantitation Internal Standard Stability Hydrogen-Deuterium Exchange Bioanalytical Method Validation

Physicochemical Parameter Shifts: Isotope Effects on pKa and Molecular Properties Relative to Unlabeled Glycine

Substitution of protium with deuterium at the alpha carbon introduces measurable secondary isotope effects that subtly alter the physicochemical parameters of glycine. For the dual-labeled isotopologue glycine-(2,2-d2; 15N), comparative data relative to natural abundance glycine (unlabeled) indicate the following shifts: the molecular weight increases by +3.00 Da (from 75.07 g/mol to 78.07 g/mol); the pKa of the carboxyl group shifts from 2.34 to ~2.36; and the pKa of the amino group shifts from 9.60 to ~9.65, while aqueous solubility remains essentially unchanged at ~250 mg/mL . Although these data are for the dual-labeled variant, the deuterium-specific contributions to these shifts can be reasonably inferred for glycine-2,2-d2 alone, as the 15N isotope contributes primarily to the mass shift and has negligible impact on pKa compared to the deuterium isotope effect at the alpha position.

Isotope Effect Physicochemical Properties Method Development Buffer Preparation

Isotopic Enrichment and Chemical Purity Specifications: Batch-Specific Quality Metrics Supporting Method Validation

Reproducible quantitative analysis using glycine-2,2-d2 as an internal standard requires verifiable isotopic enrichment and chemical purity. Analysis of a representative certificate of analysis (CoA) from Santa Cruz Biotechnology (Catalog No. sc-489969) demonstrates the following quality metrics: isotopic enrichment of 98.5% as determined by GC/MS, and chemical purity of 99.3% as determined by HPLC . The target compound achieves a mass shift of +2.01 Da relative to unlabeled glycine (monoisotopic mass of unlabeled glycine is 75.03 Da vs. 77.04 Da for the deuterated form) [1]. This level of enrichment ensures that less than 2% of the internal standard signal originates from the unlabeled isotopologue, minimizing isobaric interference at the M+0 transition of the analyte.

Isotopic Purity Quality Control Certificate of Analysis Regulatory Compliance

Procurement Cost Efficiency: Glycine-2,2-d2 vs. Glycine-(2,2-d2; 15N) Dual-Labeled Standard

For applications requiring only deuterium-based mass differentiation in MS quantification—i.e., where 15N NMR tracking is not required—glycine-2,2-d2 offers significant cost savings compared to its dual-labeled counterpart. The single-isotope glycine-2,2-d2 (CIL DLM-1674-5, 5 g, 98 atom % D) is priced at approximately ¥2,845 (≈$390 USD) [1]. In contrast, the dual-labeled glycine-(2,2-d2; 15N) (CIL DNLM-6862-0.5, 0.5 g, 98 atom % D and 98 atom % 15N) is priced at ¥6,945 (≈$950 USD) for one-tenth the quantity [2]. This represents a cost-per-gram premium of approximately 24× for the dual-labeled material (¥13,890/g vs. ¥569/g).

Procurement Cost Analysis Research Budget Isotope Economics

Recommended Research Applications for Glycine-2,2-d2 (CAS 4896-75-7) Based on Verifiable Evidence


LC-MS/MS Quantitation of Endogenous Glycine in Human Plasma for Clinical Metabolomics

Glycine-2,2-d2 is optimally suited as a stable isotope-labeled internal standard for the absolute quantitation of glycine in complex biological matrices such as human plasma, serum, or urine. Its +2 Da mass shift relative to endogenous glycine ensures baseline chromatographic co-elution while providing unambiguous mass resolution in MS/MS multiple reaction monitoring (MRM) transitions, thereby correcting for matrix-induced ionization suppression and extraction variability . The non-exchangeable C-2 deuteration pattern maintains isotopic integrity throughout sample preparation—including protein precipitation, derivatization (e.g., with BSTFA for GC-MS), and reversed-phase or HILIC chromatography—eliminating the risk of deuterium loss observed with amine- or carboxyl-deuterated analogs .

Metabolic Flux Analysis and Stable Isotope-Resolved Metabolomics (SIRM) Tracing

In stable isotope-resolved metabolomics (SIRM), glycine-2,2-d2 serves as a metabolic tracer for elucidating glycine flux through interconnected pathways, including glutathione synthesis, one-carbon metabolism, and serine-glycine interconversion . When administered to cell cultures or animal models, the incorporation of the deuterated glycine isotopologue into downstream metabolites (e.g., serine, sarcosine, glutathione) can be tracked via mass spectrometry, enabling the quantitative reconstruction of metabolic network fluxes. The +2 Da mass tag distinguishes the labeled glycine pool from the endogenous unlabeled pool, facilitating isotopomer spectral analysis (ISA) and the calculation of fractional enrichment and absolute flux rates .

Proteomics: Synthesis of Deuterium-Labeled Peptides for MS-Based Protein Quantitation

Glycine-2,2-d2, whether used directly or after Fmoc/Boc protection, functions as a building block for the solid-phase peptide synthesis (SPPS) of deuterium-labeled peptides, which subsequently serve as internal standards for targeted proteomics via selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) . The incorporation of a +2 Da mass shift at glycine residues within synthetic peptides enables the generation of quantification concatemers (QconCAT) or AQUA peptides that are chemically identical to their endogenous counterparts but distinguishable by mass spectrometry, thereby providing absolute quantification of protein abundance or post-translational modification stoichiometry without the analytical variability introduced by structural analog internal standards .

NMR Spectroscopy: Simplification of 1H-NMR Spectra and Molecular Dynamics Studies

In biomolecular NMR, glycine-2,2-d2 is employed to simplify complex 1H-NMR spectra by eliminating the alpha-proton resonances that would otherwise appear from glycine residues in proteins or peptides . The substitution of 1H with 2H at the C-2 position reduces spectral crowding in the aliphatic region, facilitating resonance assignment and the measurement of nuclear Overhauser effects (NOEs) for structure determination. Additionally, site-specific deuteration enables the study of molecular dynamics and protein folding kinetics through 2H isotope-edited NMR experiments, where the differential relaxation properties of deuterium relative to protium provide insights into local backbone flexibility .

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